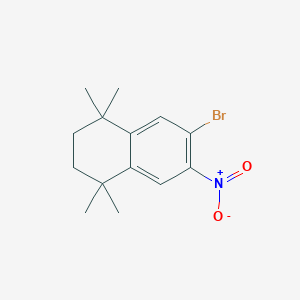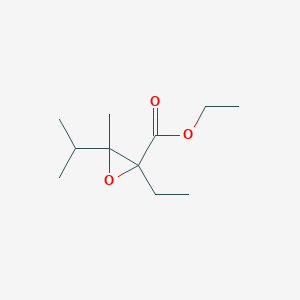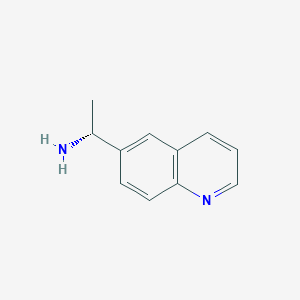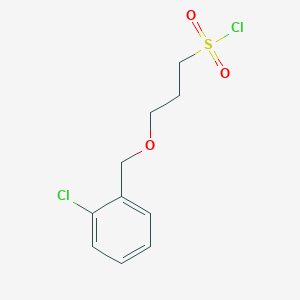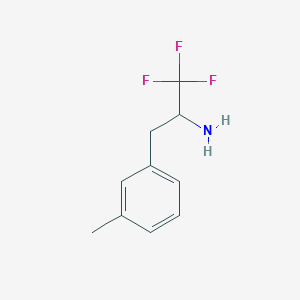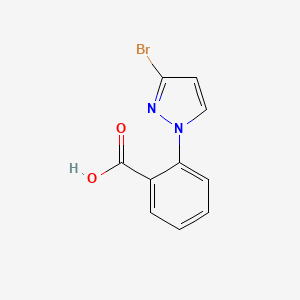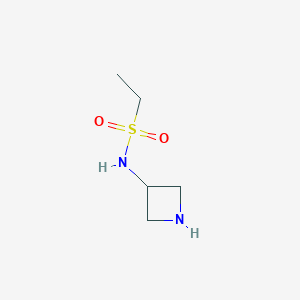
4-(Naphthalen-1-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Naphthalen-1-ylmethyl)piperidine is an organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It consists of a piperidine ring substituted with a naphthalen-1-ylmethyl group. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and synthetic organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-ylmethyl)piperidine can be achieved through various methods. One common approach involves the reaction of naphthalen-1-ylmethanol with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method allows for efficient and scalable production, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Naphthalen-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Reduction reactions can convert the naphthalen-1-ylmethyl group to a naphthalen-1-ylmethyl alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones or aldehydes.
Reduction: Naphthalen-1-ylmethyl alcohol.
Substitution: Halogenated or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-(Naphthalen-1-ylmethyl)piperidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Naphthalene: An aromatic hydrocarbon with two fused benzene rings, used in the synthesis of various organic compounds.
Naphthalen-1-ylmethylamine: A compound similar to 4-(Naphthalen-1-ylmethyl)piperidine but with an amine group instead of a piperidine ring.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a naphthalen-1-ylmethyl group. This structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C16H19N |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
4-(naphthalen-1-ylmethyl)piperidine |
InChI |
InChI=1S/C16H19N/c1-2-7-16-14(4-1)5-3-6-15(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2 |
InChI-Schlüssel |
IOOLURNWQUNWCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


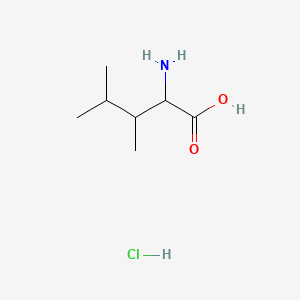
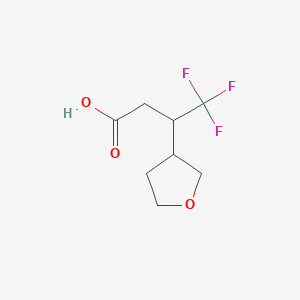
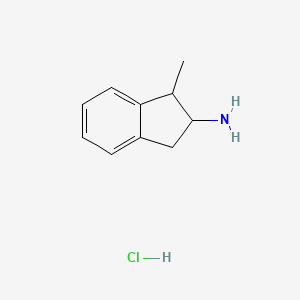
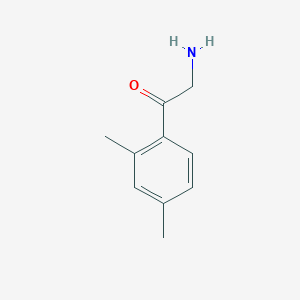
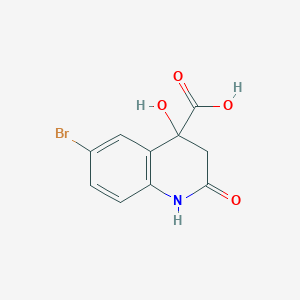

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
